5-[3-Oxo-3-(4-phenylazepan-1-yl)propyl]imidazolidine-2,4-dione
Description
5-[3-Oxo-3-(4-phenylazepan-1-yl)propyl]imidazolidine-2,4-dione is a compound known for its potential therapeutic applications, particularly as an inhibitor of ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) enzymes. These enzymes are involved in the degradation of cartilage and are implicated in diseases such as osteoarthritis .
Properties
IUPAC Name |
5-[3-oxo-3-(4-phenylazepan-1-yl)propyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-16(9-8-15-17(23)20-18(24)19-15)21-11-4-7-14(10-12-21)13-5-2-1-3-6-13/h1-3,5-6,14-15H,4,7-12H2,(H2,19,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJQUZRMMWFEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)CCC2C(=O)NC(=O)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-Oxo-3-(4-phenylazepan-1-yl)propyl]imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with a suitable azepane derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-[3-Oxo-3-(4-phenylazepan-1-yl)propyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azepane ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[3-Oxo-3-(4-phenylazepan-1-yl)propyl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting ADAMTS enzymes, which are involved in cartilage degradation.
Medicine: Potential therapeutic agent for treating osteoarthritis and other inflammatory conditions.
Industry: May be used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The compound exerts its effects by inhibiting ADAMTS enzymes, which play a crucial role in the degradation of cartilage. By inhibiting these enzymes, the compound helps maintain cartilage homeostasis and prevent its breakdown. The molecular targets include the active sites of ADAMTS enzymes, where the compound binds and inhibits their activity .
Comparison with Similar Compounds
Similar Compounds
5-[(Piperazin-1-yl)-3-oxo-propyl]imidazolidine-2,4-dione: Another ADAMTS inhibitor with similar therapeutic applications.
5-[3-(Piperazin-1-yl)-3-oxo-propyl]imidazolidine-2,4-dione: Similar structure and function, used in treating osteoarthritis.
Uniqueness
5-[3-Oxo-3-(4-phenylazepan-1-yl)propyl]imidazolidine-2,4-dione is unique due to its specific azepane derivative, which may offer distinct binding properties and efficacy in inhibiting ADAMTS enzymes compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
